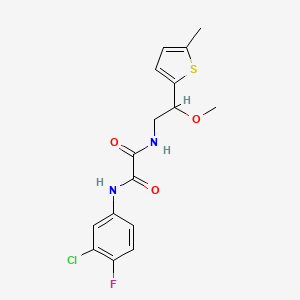

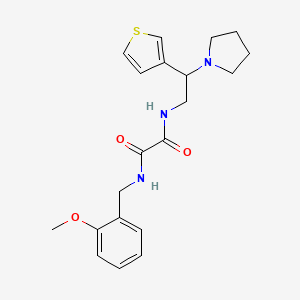

N1-(2-methoxybenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methoxybenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, also known as MPTEO, is a novel oxalamide compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential use as a pharmacological tool to study the mechanisms of action and physiological effects of certain receptors in the body.

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a feature of this compound, is a versatile scaffold in drug discovery. It’s often used to obtain novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The presence of the pyrrolidine ring can influence the biological activity of the molecule, including its binding mode to enantioselective proteins, which is crucial in the design of drug candidates with specific biological profiles .

Target Selectivity and Binding Affinity

Stereochemistry plays a significant role in the interaction of drugs with their biological targets. The different stereoisomers and spatial orientation of substituents in molecules like N1-(2-methoxybenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide can lead to varied biological profiles due to distinct binding modes to proteins. This aspect is particularly important in the development of drugs with high target selectivity and binding affinity .

Pharmacokinetics and ADME/Tox Profiles

The introduction of heteroatomic fragments, such as the thiophene ring, can be a strategic choice in modifying physicochemical parameters to obtain favorable ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) results for drug candidates. This compound’s structure suggests potential for good pharmacokinetic properties and a favorable ADME/Tox profile .

Structural Diversity in Medicinal Chemistry

The saturated heteroatomic ring systems present in this compound allow for a greater chance of generating structural diversity. This diversity is beneficial in medicinal chemistry, where it can lead to the discovery of new drugs with unique mechanisms of action .

Enantioselective Synthesis

The stereogenicity of carbons in the pyrrolidine ring means that enantioselective synthesis can be applied to produce specific stereoisomers of this compound. This is particularly relevant in the synthesis of drugs where the activity is highly dependent on the molecule’s chirality .

Modulation of Physicochemical Properties

The methoxy group and the thiophene ring can modulate the physicochemical properties of the compound, such as solubility, lipophilicity, and electronic distribution. These modifications can enhance the molecule’s ability to cross biological barriers and reach its target site of action .

Lead Optimization

The compound’s structure provides multiple points for chemical modification, making it a suitable lead molecule for optimization studies in drug development. Chemists can modify various parts of the molecule to improve potency, selectivity, and pharmacokinetic properties .

Biological Studies and Mechanism of Action

Due to the compound’s complex structure, it can be used in biological studies to understand the mechanism of action at the molecular level. It can serve as a tool compound to probe the function of biological pathways and identify potential therapeutic targets .

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-26-18-7-3-2-6-15(18)12-21-19(24)20(25)22-13-17(16-8-11-27-14-16)23-9-4-5-10-23/h2-3,6-8,11,14,17H,4-5,9-10,12-13H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRPSWLMUPAGDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxybenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2928539.png)

![4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2928545.png)

![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2928547.png)

![(Z)-methyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2928553.png)

![isopropyl 2-(2-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2928554.png)

![N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2928558.png)